3,11-Dimethylnonacosan-2-one

Contact sex pheromone Cuticular lipid quantification Blattella germanica

Researchers and procurement managers face a critical challenge in sourcing a functionally validated insect contact pheromone for integrated pest management and neuroethology studies. 3,11-Dimethylnonacosan-2-one (CAS 53623-10-2), the predominant female-produced sex pheromone of the German cockroach (Blattella germanica), directly addresses this need. Its procurement profile offers unmatched specificity: • Behavioral Potency: Elicits male courtship responses with an EC50 of just 1.1 ng, providing a precise target for attract-and-kill formulation development. • Species Specificity: Its unique biosynthesis and strict regiochemical specificity ensure targeted monitoring of B. germanica, avoiding off-target effects on other arthropods. • Supply Chain Integrity: We offer batch-to-batch consistency verified by GC-MS purity analysis, ensuring your research transitions seamlessly from laboratory bioassays to field deployment. We supply this essential benchmark for receptor studies and IPM programs.

Molecular Formula C31H62O
Molecular Weight 450.8 g/mol
CAS No. 53623-10-2
Cat. No. B1220436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,11-Dimethylnonacosan-2-one
CAS53623-10-2
Synonyms3,11,-dimethylnonacosan-2-one
3,11-dimethylnonacosanone
Molecular FormulaC31H62O
Molecular Weight450.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)C(=O)C
InChIInChI=1S/C31H62O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-29(2)27-24-21-19-22-25-28-30(3)31(4)32/h29-30H,5-28H2,1-4H3
InChIKeyGQJLFAGGBJJGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,11-Dimethylnonacosan-2-one Procurement Overview


3,11-Dimethylnonacosan-2-one (CAS 53623-10-2) is a C31 methyl-branched ketone (C31H62O, MW 450.82) that functions as the predominant component of the female-produced contact sex pheromone of the German cockroach, Blattella germanica [1]. First isolated and identified by Nishida et al. in 1974, the compound elicits a characteristic male wing-raising courtship response upon antennal contact [1]. The natural stereochemistry was established as (3S,11S) through enantioselective synthesis by Mori et al. in 1981 [2]. Unlike volatile pheromones, this non-volatile cuticular lipid operates through contact chemoreception and is biosynthetically derived from the hydrocarbon precursor 3,11-dimethylnonacosane via a female-specific hydroxylation-oxidation pathway regulated by juvenile hormone [3].

Why Structural Analogs Cannot Substitute This Pheromone


The German cockroach contact sex pheromone system comprises at least six biosynthetically related components spanning C27 and C29 chain lengths, including methyl ketones, alcohols, and aldehydes [1]. However, these structurally similar compounds are not functionally interchangeable. 3,11-Dimethylnonacosan-2-one (C29) is ~4.8-fold more abundant on the female cuticle than its C27 homolog and approximately tenfold more behaviorally potent in eliciting male courtship responses [1][2]. The hydrocarbon precursor 3,11-dimethylnonacosane is entirely inactive in behavioral assays despite being the direct metabolic substrate [3]. Furthermore, the female biosynthetic machinery exhibits strict regiochemical specificity: only the 3,11-dimethyl isomer is oxidized to the active ketone, while the equally abundant 3,9-dimethylnonacosane is not converted, demonstrating that even regioisomeric substitution is biologically impossible [4]. These quantitative and qualitative differences mean that analog-based procurement—whether chain-length variants, oxidation states, or regioisomers—cannot replicate the functional profile of the C29 3,11-dimethyl ketone.

Head-to-Head Evidence: 3,11-Dimethylnonacosan-2-one vs. Closest Analogs


Cuticular Abundance: C29 Ketone vs. C27 Homolog

Quantitative GC analysis of cuticular surface extracts from 100 virgin adult female B. germanica demonstrates that 3,11-dimethylnonacosan-2-one (C29 ketone) is the single most abundant pheromone component at 470 ng per female, compared to only 97 ng per female for its C27 chain-length homolog, 3,11-dimethylheptacosan-2-one [1]. The C29 ketone thus represents a 4.84-fold greater abundance on the female cuticular surface. By contrast, the downstream oxidation products—29-hydroxy-3,11-dimethylnonacosan-2-one and 29-oxo-3,11-dimethylnonacosan-2-one—are present at only 25.6 ng (5.4% relative to the C29 ketone) and 0.5 ng (0.11%), respectively [1].

Contact sex pheromone Cuticular lipid quantification Blattella germanica

Behavioral Potency: C29 Ketone vs. C27 Homolog

Dose-response behavioral bioassays comparing synthetic (3S,11S)-3,11-dimethylnonacosan-2-one (C29) with its C27 homolog (3S,11S)-3,11-dimethylheptacosan-2-one reveal a profound potency difference. The C29 homolog was found to be approximately tenfold more active in eliciting male courtship wing-raising responses [1][2]. This result was confirmed in both isolated male antenna bioassays (Eliyahu et al. 2004) and earlier studies (Schal et al. 1990). For the C27 ketone, a formal RD50 (dose eliciting 50% response) of 1.67 ng was determined (95% fiducial limits: 0.814–2.818 ng), while the C27 alcohol derivative (27-hydroxy) was more potent with an RD50 of 0.18 ng, and the C27 aldehyde had an RD50 of 1.18 ng [1].

Behavioral bioassay Dose-response Wing-raising courtship

EC50 Benchmark and Antennal Detection Threshold

Quantitative determination of the effective concentration required to stimulate courtship in 50% of male B. germanica (EC50) established a value of 1.1 ng for 3,11-dimethylnonacosan-2-one [1]. Notably, each sexually mature female antenna naturally contains approximately 10.9 ng of the compound [1]. This ~10-fold excess over the EC50 ensures reliable signal detection at physiological contact distances. In contrast, male antennae contain only 0.027 ng of the methyl ketone, a >400-fold lower level, confirming the sex-specific accumulation of the pheromone [1]. This EC50 value provides a quantitative benchmark for quality control and batch-to-batch activity verification of synthetic material.

EC50 Electrophysiology Antennal detection threshold

Stereochemical Specificity of Pheromone Activity

All four synthetic stereoisomers of 3,11-dimethylnonacosan-2-one—(3S,11S), (3R,11R), (3S,11R), and (3R,11S)—were tested in a behavioral bioassay using isolated male antennae dosed with synthetic compounds [1]. At high doses, all four stereoisomers elicited courtship responses from 100% of tested males. However, at physiologically relevant doses (comparable to those found on the female antenna), the natural (3S,11S)-isomer was paradoxically the least effective of the four stereoisomers [1]. This represents the first documented example of a natural stereoisomer exhibiting lower bioactivity than its non-natural stereoisomers. The natural configuration was independently confirmed as (3S,11S) through direct comparison of synthetic stereoisomers with natural material by Mori et al. (1981) [2].

Stereoisomer activity Chiral pheromone Structure-activity relationship

Biosynthetic Isomer Specificity in Pheromone Conversion

The cuticular hydrocarbon profile of B. germanica females contains both 3,11-dimethyl and 3,9-dimethyl isomers of C27 and C29 alkanes [1]. However, despite both isomers being structurally available as potential substrates, only the 3,11-dimethylnonacosane is hydroxylated and oxidized to the corresponding methyl ketone pheromone; the 3,9-dimethyl isomer is not converted [1]. Radio-TLC and radio-GLC experiments using [11,12-³H₂]-3,11-dimethylnonacosane confirmed that the hydroxylation step at the 2-position is both sex-specific (occurring only in females) and age-specific (maximal at 5–9 days post-emergence), while the subsequent oxidation of the alcohol intermediate to the methyl ketone occurs in both sexes and all ages [2]. This demonstrates that the biosynthetic machinery has strict regiochemical specificity for the 3,11-substitution pattern, making the 3,9-dimethyl analog biologically irrelevant as a pheromone precursor.

Pheromone biosynthesis Regiochemical specificity Cuticular hydrocarbons

Scalable and Cost-Effective Synthesis Route

Ahn et al. (2006) reported a convenient synthesis of 3,11-dimethylnonacosan-2-one employing well-known C-alkylation and ethyl acetoacetate synthesis reactions as key steps, explicitly noting that this method is expected to be useful for large-scale preparation of the target compound and its modified analogs [1]. This approach contrasts with earlier linear synthetic methods that relied on expensive reagents and inconvenient handling procedures (reviewed by Ahn et al. 2006) [1]. The convergent strategy using ethyl acetoacetate chemistry provides a more economical route suitable for multi-gram to kilogram scale production, enabling procurement of quantities sufficient for field trials, trap formulation, or extended laboratory studies.

Pheromone synthesis Scalable production C-alkylation

Research and Industrial Applications for Procurement Decisions


Pheromone Trap and Bait Formulation Development

The quantitative dominance of 3,11-dimethylnonacosan-2-one on the female cuticle (470 ng/female, 4.84-fold more abundant than the C27 homolog) and its approximately tenfold greater behavioral potency make it the single most effective component for developing contact pheromone-based attract-and-kill formulations or monitoring traps targeting B. germanica [1][2]. The validated EC50 of 1.1 ng provides a precise formulation target: loading levels can be calibrated to deliver ≥1.1 ng per antennal contact event to reliably trigger courtship behavior in field populations. The cost-effective synthetic route described by Ahn et al. (2006) further supports economical production of the quantities needed for trap deployment at scale [3].

Insect Contact Chemoreception Research

The compound's unique stereochemical profile—where the natural (3S,11S)-isomer is paradoxically the least active at physiological doses despite being the naturally produced form—makes it an essential reference standard for studies of pheromone receptor specificity, sensory tuning, and signal evolution in insect contact chemoreception [1]. Researchers investigating structure-activity relationships in cockroach olfactory/contact receptors require both the natural (3S,11S) isomer (confirmed by Mori et al. 1981) [2] and the non-natural stereoisomers for comparative dose-response experiments, as all four stereoisomers elicit 100% response at high doses but diverge significantly at ecologically relevant concentrations.

Integrated Pest Management Program Implementation

In IPM programs where species-specific monitoring is critical, 3,11-dimethylnonacosan-2-one offers a targeted tool: the compound's biosynthesis is restricted to female B. germanica and shows strict regiochemical specificity for the 3,11-substitution pattern (the 3,9-dimethyl isomer is not converted to active pheromone), ensuring that trap responses are species-specific to German cockroaches rather than triggering responses across multiple Blattella species [1]. The non-volatile, contact-mode action of the pheromone also reduces off-target effects on non-target arthropods compared to volatile attractants, a consideration for ecologically sensitive deployment environments.

Quality Control Reference Standard for Batch Verification

The well-characterized EC50 of 1.1 ng and the detailed natural abundance data (470 ng/female for the C29 ketone vs. 97 ng/female for the C27 ketone, with ratios precisely documented in Eliyahu et al. 2008, Table 1) establish 3,11-dimethylnonacosan-2-one as a quantitative benchmark for analytical chemistry laboratories performing batch-to-batch purity and bioactivity verification of synthetic pheromone lots [1][2]. Any procurement specification should require certificate of analysis confirming ≥95% chemical purity (by GC-MS) with stereochemical confirmation of the (3S,11S) configuration and behavioral bioassay validation at the 1.1 ng EC50 threshold.

Quote Request

Request a Quote for 3,11-Dimethylnonacosan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.